[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate
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Overview
Description
The compound [(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[129111,1614,802,13012,26This compound has shown significant biological activities, including antibacterial and acetylcholinesterase inhibitory properties.
Preparation Methods
Talaromycesone A is typically isolated from the culture broth and mycelia of the marine fungus Talaromyces sp. strain LF458. The isolation process involves fermentation of the fungal strain, followed by extraction and purification using chromatographic techniques. The compound is soluble in methanol or DMSO and is stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Talaromycesone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Talaromycesone A has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of fungal metabolites.
Biology: The compound exhibits antibacterial activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) bacteria, making it a potential candidate for developing new antibiotics.
Industry: The compound’s unique structure and biological activities make it a valuable tool for developing new industrial applications, such as bioactive coatings and antimicrobial agents.
Mechanism of Action
Talaromycesone A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced.
Comparison with Similar Compounds
Talaromycesone A is part of a family of oxaphenalenone dimers, which include compounds like talaromycesone B and talaroxanthenone. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Talaromycesone B: Another oxaphenalenone dimer with similar antibacterial and acetylcholinesterase inhibitory activities.
Talaroxanthenone: A related compound with potent acetylcholinesterase inhibitory activity and additional phosphodiesterase inhibition properties.
The uniqueness of Talaromycesone A lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H22O11 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25+,28-,29+/m0/s1 |
InChI Key |
WBQDAYWQELBEPU-FTAQWXBTSA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1C(=O)[C@H]4[C@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Origin of Product |
United States |
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